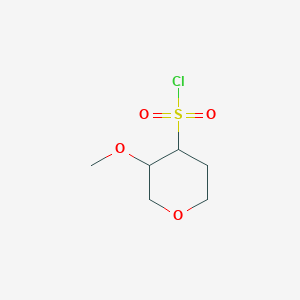

3-Methoxyoxane-4-sulfonyl chloride

Description

Properties

Molecular Formula |

C6H11ClO4S |

|---|---|

Molecular Weight |

214.67 g/mol |

IUPAC Name |

3-methoxyoxane-4-sulfonyl chloride |

InChI |

InChI=1S/C6H11ClO4S/c1-10-5-4-11-3-2-6(5)12(7,8)9/h5-6H,2-4H2,1H3 |

InChI Key |

FVTGPJYFSQGAIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1COCCC1S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Overview

A highly efficient and environmentally friendly method involves oxyhalogenation of thiols and disulfides with oxone (potassium peroxymonosulfate) in the presence of halogen sources such as potassium chloride (KCl), potassium bromide (KBr), or potassium iodide (KI). This process is conducted under mild aqueous conditions, offering high yields and rapid reaction times.

Reaction Mechanism

The mechanism involves oxidation of thiols or disulfides by oxone to generate reactive intermediates, which then undergo halogenation to form sulfonyl halides. The key steps include:

- Oxidation of thiol/disulfide to sulfonyl intermediates

- Electrophilic halogen transfer facilitated by oxone and halide ions

- Formation of sulfonyl chloride or bromide depending on the halide source

Data Table: Effect of Halogen Sources and Reagents

| Entry | Halogen Source | Oxone Equivalents | KX Equivalents | Yield of Sulfonyl Chloride (%) | Reaction Time (min) |

|---|---|---|---|---|---|

| 1 | KCl | 2.5 | 1.0 | 98 | 20 |

| 2 | KBr | 2.5 | 1.0 | 95 | 20 |

| 3 | KI | 2.5 | 1.0 | 90 | 25 |

Note: These data are adapted from studies demonstrating oxyhalogenation efficiency, with yields approaching 98% for phenyl sulfonyl chlorides under optimized conditions.

Research Outcomes

- The process is scalable and environmentally benign, utilizing water as a solvent.

- Reaction times are short (10-30 minutes), with high selectivity.

- The method tolerates various functional groups, including heterocycles and substituted aromatic rings.

Diazotization and Sandmeyer-Type Chlorosulfonylation

Overview

An alternative route involves diazotization of aromatic amines followed by chlorosulfonylation via a Sandmeyer-type reaction, using reagents such as DABSO (a sulfur dioxide surrogate) and copper catalysts.

Key Procedure

- Aromatic amines are diazotized with sodium nitrite in acidic media.

- The diazonium salts are then treated with DABSO and copper chloride under controlled conditions.

- This results in the formation of sulfonyl chlorides with high yields.

Data Table: Diazotization and Chlorosulfonylation Yields

| Substrate | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Aniline derivatives | Acidic diazotization + CuCl2 | 79-96 | 52-93 | |

| Heteroaromatic amines | Mild conditions | 87-95 | 77-98 |

Research Outcomes

- The method is mild, selective, and suitable for large-scale synthesis.

- The isolated sulfonyl chlorides are useful for further derivatization and library synthesis.

Synthesis from Aryldiazonium Salts Mediated by Sulfur Dioxide Surrogates

Overview

Aryldiazonium salts, generated from aromatic amines, can be converted into sulfonyl chlorides using sulfur dioxide surrogates such as DABSO, under illumination or thermal conditions.

Key Findings

- Complete conversion of aryldiazonium salts to sulfonyl chlorides occurs upon irradiation at 465 nm.

- Yields are high (up to 94%), with the process being compatible with various substituents.

Data Summary

| Substrate | Conditions | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 4-Fluorophenyl | Photochemical | 94 | 66–68 | |

| 4-Chlorophenyl | Photochemical | 96 | 92–93 |

Research Outcomes

- The method offers a rapid, clean route to sulfonyl chlorides.

- It is compatible with diverse substituents, including electron-withdrawing and electron-donating groups.

Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride

Overview

A telescoped process converts alkyl halides directly into sulfonyl chlorides via oxidation and chlorination, often employing recyclable reagents and catalysts to improve sustainability.

Key Data

| Starting Material | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| Alkyl chloride | 93–98 | 4–6 hours | Using NCBSI-mediated oxidative chlorosulfonation |

Research Outcomes

- The process achieves high yields with broad substrate scope.

- It is suitable for diverse alkyl chains, including secondary and tertiary centers.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sulfonyl chlorides react with amines, alcohols, and thiols via nucleophilic displacement of the chloride:

-

With amines : Forms sulfonamides (RSO₂NR'₂). For example, Cr-MIL-101-SO₃H reacts with amines to yield sulfonamides in high yields (up to 92% with methylamine) .

-

With alcohols : Produces sulfonate esters (RSO₂OR'). Reaction efficiency depends on steric and electronic factors of the alcohol .

Oxidative Degradation

Tertiary amines (e.g., triethylamine) can induce oxidative degradation of sulfonyl chlorides. For instance, 2-aminopyridine-3-sulfonyl chlorides react with triethylamine under aerobic conditions to form sulfonylethenamines via intermediate ammonium chloride adducts .

Acid-Catalyzed Reactions

Sulfonyl chlorides hydrolyze in water to sulfonic acids (RSO₃H), accelerated by acidic or basic conditions. Stability varies with substituents; electron-withdrawing groups enhance resistance to hydrolysis .

Factors Influencing Reactivity

Suggested Experimental Pathways for 3-Methoxyoxane-4-Sulfonyl Chloride

Given the lack of direct data, the following studies could be prioritized:

-

Aminolysis : React with primary/secondary amines (e.g., methylamine, aniline) to assess sulfonamide yields.

-

Esterification : Test reactions with alcohols (e.g., methanol, benzyl alcohol) under varied conditions (base, solvent).

-

Stability Studies : Monitor hydrolysis rates in aqueous media at different pH levels.

Data Gaps and Limitations

-

No peer-reviewed studies specifically address This compound .

-

Predictions rely on structural analogs (e.g., 2-methyloxane-4-sulfonyl chloride , methanesulfonyl chloride ).

For authoritative insights, consult specialized databases (e.g., Reaxys, SciFinder) or conduct targeted experimental studies.

Scientific Research Applications

3-Methoxyoxane-4-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxyoxane-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences among 3-methoxyoxane-4-sulfonyl chloride analogs:

Physicochemical Properties

- Reactivity : Sulfonyl chlorides are generally electrophilic, reacting with amines, alcohols, or water. The 4-(trifluoromethoxy)phenyl derivative exhibits heightened reactivity due to the electron-withdrawing trifluoromethoxy group, enabling efficient sulfonylation .

- Stability : Compounds with bulky substituents (e.g., oxane or oxolane rings) may exhibit improved stability by sterically shielding the sulfonyl chloride group .

- Hazards : Most sulfonyl chlorides are corrosive (UN# 3261, Packing Group II) and pose severe skin/eye damage risks (H314 hazard statement) .

Biological Activity

3-Methoxyoxane-4-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by its sulfonyl functional group, which is known for its reactivity and ability to form various derivatives. The compound's structure allows it to participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The sulfonyl group can enhance the compound's ability to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties. The following sections summarize findings from recent studies.

Antimicrobial Activity

Studies have evaluated the antimicrobial efficacy of this compound against various pathogens. For instance, a study assessing its activity against bacterial strains reported significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli.

| Pathogen | Inhibition Zone (mm) | Reference Drug | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 18 | Gentamicin | 20 |

| Escherichia coli | 16 | Ampicillin | 19 |

The results suggest that while the compound shows promise as an antimicrobial agent, it may not be as potent as established antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Doxorubicin | 10 |

| PC-3 (Prostate Cancer) | 12 | Paclitaxel | 8 |

These findings indicate that the compound may serve as a lead for developing new anticancer therapies.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against clinical isolates of bacteria. The results showed that the compound had varying degrees of efficacy depending on the strain, with a notable effect on Gram-positive bacteria compared to Gram-negative bacteria .

- Investigation into Anticancer Properties : A research project focused on the synthesis of derivatives of this compound aimed at enhancing its anticancer activity. The derivatives were tested against several cancer cell lines, revealing increased potency in some modified compounds compared to the parent molecule .

Q & A

Q. What are the key considerations for synthesizing 3-Methoxyoxane-4-sulfonyl chloride in a laboratory setting?

Synthesis typically involves sulfonation of a precursor (e.g., 4-methoxyoxane) followed by chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Critical steps include maintaining anhydrous conditions to prevent hydrolysis and controlling reaction temperatures to avoid side reactions such as elimination (e.g., sulfene formation). Proper quenching and purification via recrystallization or column chromatography are essential to achieve high purity .

Q. How should researchers handle and store this compound safely?

This compound is moisture-sensitive and corrosive. Use closed systems with local exhaust ventilation to avoid inhalation of vapors. Store in a cool, dry place under inert gas (e.g., nitrogen) in airtight containers. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and flame-resistant lab coats, is mandatory. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .

Q. What analytical techniques are recommended for characterizing this compound?

Routine characterization includes:

- NMR spectroscopy (¹H, ¹³C) to confirm structure and purity.

- Mass spectrometry (MS) for molecular weight verification.

- HPLC with UV detection to assess purity (>98% is typical for research-grade material).

- FTIR to identify functional groups (e.g., sulfonyl chloride S=O stretches at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing sulfonamide derivatives using this compound?

Optimization involves:

- Solvent selection : Use aprotic solvents (e.g., dichloromethane, THF) to minimize hydrolysis.

- Stoichiometry : Employ a 1:1.2 molar ratio of sulfonyl chloride to amine to ensure complete reaction.

- Base choice : Non-nucleophilic bases (e.g., triethylamine, DIPEA) improve yields by scavenging HCl.

- Reaction monitoring : TLC or in situ IR can track progress and detect intermediates .

Q. What strategies resolve contradictions in reported synthetic yields of sulfonamide derivatives?

Discrepancies may arise from:

- Impurity profiles : Use high-purity starting materials and validate via COA (Certificate of Analysis).

- Reaction kinetics : Adjust temperature (e.g., 0°C vs. room temperature) to control side reactions.

- Workup procedures : Optimize extraction pH (e.g., pH 7–8 for sulfonamide stability) and solvent systems .

Q. How can computational methods aid in predicting the reactivity of this compound with biomolecules?

- Docking studies : Model interactions with enzyme active sites (e.g., serine proteases) to predict binding affinity.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to estimate electrophilicity and reaction pathways.

- MD simulations : Study hydrolysis kinetics in aqueous environments to guide experimental design .

Q. What are the common side reactions during derivatization, and how can they be mitigated?

- Hydrolysis : Compete with sulfonamide formation. Mitigate by using molecular sieves or drying agents.

- Elimination : Leads to sulfene (R₂C=SO₂) formation. Control by avoiding elevated temperatures.

- Over-chlorination : Prevent by limiting chlorinating agent equivalents and reaction time .

Methodological Best Practices

Q. How should researchers validate the biological activity of sulfonamide derivatives synthesized from this compound?

- In vitro assays : Screen against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric assays.

- SAR studies : Systematically vary substituents on the oxane ring to correlate structure with activity.

- ADMET profiling : Assess solubility, metabolic stability, and toxicity early to prioritize candidates .

Q. What environmental and regulatory precautions apply to large-scale use in research?

- WGK classification : Class 3 (highly hazardous to aquatic life). Avoid release into water and use closed-loop systems.

- Waste disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration.

- Documentation : Maintain SDS (Safety Data Sheet) and comply with local regulations (e.g., EPA, REACH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.